molecular formula C7H6Cl2N2O B8772062 1-(4,6-Dichloropyrimidin-5-yl)propan-2-one

1-(4,6-Dichloropyrimidin-5-yl)propan-2-one

Cat. No. B8772062
M. Wt: 205.04 g/mol
InChI Key: BOFLMNLXVBYVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-Dichloropyrimidin-5-yl)propan-2-one is a useful research compound. Its molecular formula is C7H6Cl2N2O and its molecular weight is 205.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4,6-Dichloropyrimidin-5-yl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,6-Dichloropyrimidin-5-yl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4,6-Dichloropyrimidin-5-yl)propan-2-one

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

1-(4,6-dichloropyrimidin-5-yl)propan-2-one

InChI

InChI=1S/C7H6Cl2N2O/c1-4(12)2-5-6(8)10-3-11-7(5)9/h3H,2H2,1H3

InChI Key

BOFLMNLXVBYVBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(N=CN=C1Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL two necked round bottom flask was charged with 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde (1.2 g), dry diethyl ether (80 mL) and dry THF (80 mL). The reaction mixture was cooled to 0° C. and diazomethane solution in diethyl ether (30 mL) was slowly added under nitrogen atmosphere at 0° C. The reaction mixture was stirred at room temperature for 24 hours under nitrogen atmosphere before being quenched by acetic acid (20 mL), followed by water (100 mL). Aqueous layer was extracted with dichloromethane (2×25 mL). The combined organic layer was washed with brine (50 mL) and dried over anhydrous Na2SO4. Evaporation of solvents under reduced pressure gave crude 1-(4,6-dichloropyrimidin-5-yl)propan-2-one (0.94 g) which was used as was. 1H NMR (DMSO-d6): δ 2.32 (s, 3H), 4.19 (s, 2H), 8.85 (s, 1H).
[Compound]
Name
two
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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